molecular formula C12H12F3NO2 B12826194 Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- CAS No. 128550-40-3

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-

Cat. No.: B12826194
CAS No.: 128550-40-3
M. Wt: 259.22 g/mol
InChI Key: JTIIYPHJIDENCW-UHFFFAOYSA-N
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Description

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- (CAS: 113215-69-3) is a fluorinated acetamide derivative with the systematic name (S)-N-(3,3,3-Trifluoro-2-oxo-1-(phenylmethyl)propyl)acetamide. Its molecular formula is C₁₂H₁₄F₃NO₂, and it features a trifluoromethyl ketone group attached to a benzyl-substituted propyl backbone (Fig. 1). The compound is stereospecific, with the (S)-enantiomer being biologically relevant .

Properties

CAS No.

128550-40-3

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)

InChI Key

JTIIYPHJIDENCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- typically involves the reaction of 3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- has several notable applications:

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules that may have pharmaceutical significance. Research is ongoing to evaluate its potential as an active pharmaceutical ingredient (API) due to its unique structural characteristics.

Studies indicate that Acetamide may interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity for specific biological targets. This property is particularly valuable in drug development and therapeutic applications.

Chemical Reagent

In organic chemistry, this compound is used as a reagent in various chemical reactions. Its unique structure allows it to participate in reactions that yield more complex chemical entities useful in synthetic pathways.

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals that require specific properties imparted by the trifluoromethyl and phenylmethyl groups.

Case Studies

Research has highlighted the potential of Acetamide in anticancer studies where it was evaluated for its efficacy against various cancer cell lines. The presence of the trifluoromethyl group has been linked to improved metabolic stability and bioavailability of compounds derived from it.

In one study published by the American Chemical Society (ACS), the design and synthesis of derivatives of this compound were explored for their biological activity against cancer cells . The findings suggest that modifications in the structure lead to variations in activity levels, underscoring the importance of this compound in medicinal chemistry research.

Mechanism of Action

The mechanism of action of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the phenylmethyl group can contribute to its overall stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key structural features :

  • Trifluoromethyl ketone (CF₃-CO) : Enhances metabolic stability and electron-withdrawing properties.
  • Acetamide moiety : Facilitates hydrogen bonding, critical for enzyme inhibition or receptor binding.

Structural and Functional Analogues

Compound Name CAS Molecular Formula Key Structural Features Applications/Properties References
Target Compound 113215-69-3 C₁₂H₁₄F₃NO₂ CF₃-CO, benzyl, acetamide Hydrogen bond donor, enzyme inhibition
N-(3-oxo-1-phenyl-butan-2-yl)acetamide 5463-26-3 C₁₂H₁₅NO₂ Phenyl, ketone, acetamide (no CF₃) Intermediate in organic synthesis
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide - C₁₈H₁₉NO₂ Diphenyl, methyl, ketone, acetamide Biological activity (unspecified)
EF3 [2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)acetamide] - C₈H₁₀F₃N₃O₂ Nitroimidazole, trifluoropropyl, acetamide Hypoxia marker in tumor PDT studies
N-(2’-Phenylethyl)-acetamide - C₁₀H₁₃NO Phenethyl, acetamide (simple structure) Fungal metabolite, minimal bioactivity

Key Comparative Insights

Trifluoromethyl Substitution
  • The target compound’s CF₃ group distinguishes it from non-fluorinated analogues like N-(3-oxo-1-phenyl-butan-2-yl)acetamide (CAS 5463-26-3). The CF₃ group increases electrophilicity at the ketone moiety, enhancing binding to nucleophilic enzyme active sites (e.g., serine proteases) .
  • In contrast, EF3 () uses a trifluoropropyl chain linked to a nitroimidazole ring, enabling hypoxia-specific binding in tumors. Its acetamide group aids solubility for in vivo use .
Aromatic Substitution Patterns
  • This structural feature is absent in the target compound .
  • N-(2’-Phenylethyl)-acetamide lacks both the ketone and CF₃ groups, resulting in significantly reduced bioactivity, as observed in fungal metabolite studies .
Pharmacological Relevance
  • The target compound’s trifluoromethyl ketone is critical for irreversible enzyme inhibition (e.g., proteases), whereas EF3 leverages its nitroimidazole group for hypoxia detection via redox-sensitive adduct formation .

Target Compound

  • Mechanistic Studies : The CF₃-CO group forms stable hemiketal intermediates with serine hydrolases, making it a candidate for covalent inhibitor design .
  • Stability: Fluorination reduces metabolic degradation, prolonging half-life in biological systems compared to non-fluorinated analogues .

EF3 ()

  • Hypoxia Imaging : EF3 binds preferentially to hypoxic cells (<3 mm Hg O₂) during photodynamic therapy (PDT), validated via flow cytometry and radioactive assays .

Diphenyl Analogues ()

  • Crystal Structure : Anti-conformation of acetamide and methyl groups in N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide facilitates intermolecular N–H···O and C–H···π interactions, influencing solid-state packing and solubility .

Biological Activity

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- (CAS Number: 128550-40-3) is a synthetic compound notable for its unique structural characteristics, including a trifluoromethyl group and a phenylmethyl moiety. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is C12H10F3NO2. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

The biological activity of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is thought to stem from its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity to specific targets, while the phenylmethyl group contributes to the overall stability and bioavailability of the compound.

Potential Targets:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptors : Interaction with cell surface receptors can modulate signaling pathways critical for cellular responses.

Anticancer Activity

Recent studies have investigated the anticancer potential of acetamide derivatives. For instance, compounds structurally related to Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study: Heme Oxygenase-1 Inhibition
A study highlighted the design and synthesis of acetamide-based compounds that act as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. The selected compounds demonstrated significant cytotoxic effects on glioblastoma cells (U87MG), suggesting that Acetamide derivatives could serve as potential anticancer agents .

CompoundIC50 (μM)Target
7l1.2HO-1
7i0.9HO-1

Antimicrobial Activity

In addition to anticancer properties, some derivatives have been evaluated for their antimicrobial efficacy. The structure-function relationship revealed that modifications in the acetamide moiety could enhance activity against specific bacterial strains.

Research Applications

Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- has several applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Pharmaceutical Development : Investigated for its potential as an active pharmaceutical ingredient (API).

Q & A

Q. What synthetic routes are effective for preparing trifluoromethyl- and phenyl-substituted acetamide derivatives?

The compound can be synthesized via condensation reactions using aldehydes and ketones in the presence of acetyl chloride and Lewis acids (e.g., TiCl₄) in acetonitrile. For example, benzaldehyde and propiophenone react under these conditions to yield crystalline acetamide derivatives. Recrystallization from petroleum ether and ethyl acetate is often employed to purify the product .

Q. How can the crystal structure of this compound be resolved, and what conformational insights does it provide?

Single-crystal X-ray diffraction is the gold standard. In related acetamide derivatives, anti-conformations between methyl and acetamide groups are observed, with dihedral angles between aromatic rings (e.g., 42.0° for benzene rings). Intermolecular interactions like N–H···O hydrogen bonds and C–H···π stacking stabilize the crystal lattice, as seen in analogous structures .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : Distinguishes trifluoromethyl environments (¹⁹F NMR) and confirms substitution patterns.
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry : Validates molecular weight and fragmentation pathways. Crystallographic data (e.g., R-factor refinement) are also essential for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group reduces electron density at the adjacent carbonyl, enhancing electrophilicity. Steric hindrance from the phenylmethyl group may direct regioselectivity in reactions. Computational studies (e.g., DFT) can model these effects, while experimental kinetics using varying nucleophiles (e.g., amines, thiols) quantify reactivity .

Q. What intermolecular interactions dominate in the solid state, and how do they affect material properties?

Halogen bonding (e.g., Cl···O interactions, 2.97 Å) and π-stacking are critical in analogous structures. These interactions influence melting points (e.g., 439–441 K) and solubility. Hirshfeld surface analysis can map interaction contributions, while thermal gravimetry (TGA) assesses stability .

Q. Are there contradictions in reported bioactivity data for similar acetamide derivatives, and how can they be resolved?

Discrepancies in pharmacological studies (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell lines, concentrations). Meta-analyses of structure-activity relationships (SAR) and dose-response profiling under standardized protocols are recommended. For example, substituent positioning on the phenyl ring significantly modulates bioactivity .

Q. How can enantioselective synthesis of this compound be achieved, given its stereogenic centers?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can induce stereocontrol. For instance, TiCl₄-mediated reactions with chiral ligands have been used in related systems. HPLC with chiral columns or circular dichroism (CD) verifies enantiomeric excess .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Analogous Acetamide Derivatives

ParameterValue (Example)Reference
Space groupMonoclinic, P2₁/c
Dihedral angle (aromatic)42.0°
Halogen bond (Cl···O)2.967 Å
Hydrogen bond (N–H···O)2.12 Å

Q. Table 2: Synthetic Optimization for Yield Improvement

ConditionYield (%)Purity (HPLC)Reference
TiCl₄, acetonitrile, RT78>99%
AlCl₃, DCM, 0°C6595%
Microwave-assisted, 80°C8598%

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